molecular formula C15H11BrN2S B3034011 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol CAS No. 1325303-88-5

2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

Cat. No.: B3034011
CAS No.: 1325303-88-5
M. Wt: 331.2
InChI Key: KXTBMHPSEGUXJA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-thiol is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with benzylamine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-5-phenyl-1H-imidazole: Lacks the thiol group, which may affect its reactivity and biological activity.

    2-(4-Bromophenyl)-5-phenyl-1H-thiazole: Contains a thiazole ring instead of an imidazole ring, leading to different chemical properties and applications.

    2-(4-Bromophenyl)-5-phenyl-1H-pyrazole: Features a pyrazole ring, which may result in different biological activities.

Uniqueness

2-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-thiol is unique due to the presence of both a bromophenyl group and a thiol group on the imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-12-8-6-11(7-9-12)14-17-13(15(19)18-14)10-4-2-1-3-5-10/h1-9,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTBMHPSEGUXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol
Reactant of Route 2
2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol
Reactant of Route 3
2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol
Reactant of Route 4
2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol
Reactant of Route 5
2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol
Reactant of Route 6
2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

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